3-Pentanone

Description

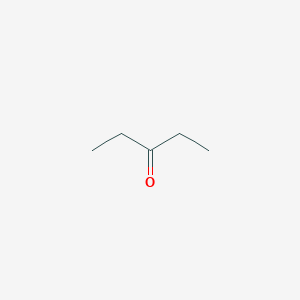

Structure

3D Structure

Properties

IUPAC Name |

pentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMTJIUBPUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O, Array | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021820 | |

| Record name | 3-Pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with an acetone-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor. | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

216 °F at 760 mmHg (USCG, 1999), 101.7 °C, 102 °C, 215 °F | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

55 °F (USCG, 1999), 13 °C, 13 °C (open cup), 13 °C o.c., 55 °F (open cup), (oc) 55 °F | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 % (NIOSH, 2023), Solubility at 20 °C: 2.6 wt% water in 3-pentanone, Miscible with ethanol, ether; soluble in carbon tetrachloride, In water, 47,000 mg/L at 20 °C; 38,000 mg/L at 100 °C, In water, 4.589X10+4 mg/L at 25 °C, Solubility in water: moderate, 5% | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8159 at 66.2 °F (USCG, 1999) - Less dense than water; will float, 0.8098 g/cu cm at 25 °C, Relative density (water = 1): 0.81 (25 °C), 0.81 | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.0 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

25.85 mmHg (USCG, 1999), 37.7 [mmHg], 37.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 35 mmHg at 77 °F, (77 °F): 35 mmHg | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, mobile liquid | |

CAS No. |

96-22-0 | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SLZ98M9NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 3-Pentanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (USCG, 1999), -39 °C, -42 °C, -44 °F | |

| Record name | DIETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/563 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-PENTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-PENTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/766 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0212.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

3-Pentanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical and chemical properties of 3-Pentanone (also known as diethyl ketone). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data, experimental context, and clear visual representations of key processes.

Core Physical and Chemical Properties

This compound is a symmetrical dialkyl ketone, appearing as a colorless liquid with an odor reminiscent of acetone.[1][2] It is a versatile solvent and a key intermediate in various organic syntheses.[2][3]

Quantitative Data Summary

The following tables provide a structured summary of the key physical and chemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O[4] |

| Molecular Weight | 86.13 g/mol [2] |

| Appearance | Colorless liquid[1][2] |

| Odor | Acetone-like[1][2] |

| Density | 0.81 g/cm³ at 20 °C[1] |

| Melting Point | -39 °C (-38 °F; 234 K)[1] |

| Boiling Point | 101.7 °C[2] |

| Solubility in Water | 47,000 mg/L at 20 °C[2] |

| Miscibility | Miscible with organic solvents[1] |

Table 2: Safety and Flammability Data for this compound

| Property | Value |

| Flash Point | 13 °C[2] |

| Autoignition Temperature | 452 °C[5] |

| Explosive Limits | LEL: 1.6%; UEL: 6.4%[5] |

| NFPA 704 Rating | Health: 1, Flammability: 3, Reactivity: 0[5] |

| TLV | 200 ppm (705 mg/m³)[2] |

Table 3: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Link |

| 1H NMR | --INVALID-LINK--[6] |

| 13C NMR | --INVALID-LINK-- |

| Mass Spectrum | --INVALID-LINK--[7] |

| IR Spectrum | --INVALID-LINK--[7] |

| CAS Registry Number | 96-22-0[7] |

Key Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, providing a practical guide for laboratory application.

Synthesis of this compound via Ketonic Decarboxylation of Propanoic Acid

This protocol describes a common laboratory-scale synthesis of this compound.[3]

Materials and Equipment:

-

Propanoic acid

-

Manganese(II) oxide catalyst

-

Tube furnace

-

Condenser

-

Receiving flask

-

Distillation apparatus

Procedure:

-

Set up the tube furnace with the manganese(II) oxide catalyst packed within the tube.

-

Heat the furnace to the reaction temperature (typically 300-400 °C).

-

Introduce propanoic acid into the heated tube at a controlled rate. The propanoic acid will vaporize and pass over the catalyst.

-

The vapor-phase reaction products, including this compound, carbon dioxide, and water, are passed through a condenser.

-

Collect the condensed liquid, which is a mixture of this compound and water, in a receiving flask.

-

Separate the organic layer (this compound) from the aqueous layer.

-

Purify the crude this compound by fractional distillation.

Purification of this compound by Fractional Distillation

This protocol is for the purification of crude this compound obtained from synthesis.

Materials and Equipment:

-

Crude this compound

-

Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound and a few boiling chips into the distilling flask.

-

Heat the distilling flask gently using the heating mantle.

-

Slowly increase the temperature and monitor the temperature at the top of the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (approximately 101-102 °C).

-

Discard the initial and final fractions, which may contain impurities with lower and higher boiling points, respectively.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of a this compound sample.

Materials and Equipment:

-

This compound sample

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar column like DB-1 or HP-5ms)

-

Helium carrier gas

-

Syringe for sample injection

-

Volumetric flasks and appropriate solvent (e.g., dichloromethane or hexane) for sample dilution

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent. A typical concentration is in the range of 10-100 ppm.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp up to 250 °C at a rate of 10-20 °C/min.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the helium carrier gas flow rate (e.g., 1 mL/min).

-

Set the MS to scan a mass range appropriate for this compound and its expected fragments (e.g., m/z 30-150).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample based on their boiling points and interactions with the column. The separated components will then enter the mass spectrometer, where they will be ionized and fragmented. The mass spectrometer will record the mass-to-charge ratio of the fragments.

-

Data Analysis:

-

The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample.

-

The retention time of the peak for this compound can be used for its identification by comparing it to a known standard.

-

The mass spectrum of the this compound peak can be compared to a library of mass spectra (e.g., NIST) for confirmation of its identity. The characteristic fragments of this compound can be observed.

-

For quantitative analysis, a calibration curve can be prepared using standards of known concentrations.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the analysis of this compound using GC-MS.

Biological Activity and Signaling Pathways

Current scientific literature primarily characterizes this compound as a solvent and a synthetic intermediate.[2][3] While its toxicological effects, such as irritation to the skin, eyes, and respiratory tract, are documented, there is no established evidence to suggest its involvement in specific biological signaling pathways.[2] Its biological interactions are generally considered to be non-specific and related to its solvent properties at a cellular level. Further research would be necessary to elucidate any potential, more specific biological roles.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound:Uses, Synthesis and Hazards_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(96-22-0) 1H NMR spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to 3-Pentanone: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-pentanone, detailing its structural formula and a comparative analysis of its isomers. The document includes a summary of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of molecular relationships and experimental workflows to support advanced research and development.

Introduction to this compound

This compound, also known as diethyl ketone, is a symmetrical dialkyl ketone with the chemical formula C₅H₁₀O.[1][2] It is a colorless liquid with an acetone-like odor and is miscible with many organic solvents.[1] this compound serves as a valuable starting material in various chemical syntheses.

The molecular formula C₅H₁₀O corresponds to several structural isomers, which are compounds with the same molecular formula but different structural arrangements. These isomers can be broadly categorized into ketones and aldehydes. A thorough understanding of these isomers is crucial for applications in chemical synthesis, drug development, and materials science, where precise molecular architecture dictates function.

Structural Formula and Isomers of C₅H₁₀O

The chemical formula C₅H₁₀O gives rise to seven constitutional isomers that are either ketones or aldehydes. These isomers exhibit distinct physical and chemical properties due to their differing molecular structures.

Ketone Isomers

There are three ketone isomers with the formula C₅H₁₀O:

-

This compound (Diethyl Ketone): A symmetrical ketone where the carbonyl group is located on the third carbon atom of a five-carbon chain.

-

2-Pentanone (Methyl Propyl Ketone): An asymmetrical ketone with the carbonyl group on the second carbon atom of the pentane chain.[3]

-

3-Methyl-2-butanone (Methyl Isopropyl Ketone): A branched-chain ketone where a methyl group is attached to the third carbon of a four-carbon chain, with the carbonyl group at the second position.[4]

Aldehyde Isomers

There are four aldehyde isomers with the formula C₅H₁₀O, which are functional group isomers of the pentanones:

-

Pentanal (Valeraldehyde): A straight-chain aldehyde with the carbonyl group at the end of a five-carbon chain.[5]

-

2-Methylbutanal: A branched-chain aldehyde with a methyl group at the second carbon.

-

3-Methylbutanal (Isovaleraldehyde): A branched-chain aldehyde with a methyl group at the third carbon.[6]

-

2,2-Dimethylpropanal (Pivaldehyde): A highly branched aldehyde with two methyl groups on the second carbon of a propane chain.[7]

Data Presentation: Physical and Spectroscopic Properties of C₅H₁₀O Isomers

The following table summarizes key quantitative data for the ketone and aldehyde isomers of C₅H₁₀O, facilitating easy comparison.

| Isomer Name | IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | ¹³C NMR δ (C=O) (ppm) |

| Ketones | ||||||

| This compound | Pentan-3-one | CH₃CH₂COCH₂CH₃ | 102[1] | -39[1] | 0.810[2] | ~211.3 |

| 2-Pentanone | Pentan-2-one | CH₃COCH₂CH₂CH₃ | 102[3] | -78[3] | 0.806[3] | ~208.7 |

| 3-Methyl-2-butanone | 3-Methylbutan-2-one | CH₃COCH(CH₃)₂ | 94[4] | -92[8] | 0.803[4] | ~212.6 |

| Aldehydes | ||||||

| Pentanal | Pentanal | CH₃(CH₂)₃CHO | 103 | -92 | 0.810 | N/A |

| 2-Methylbutanal | 2-Methylbutanal | CH₃CH₂CH(CH₃)CHO | 92-94 | -51 | 0.803 | N/A |

| 3-Methylbutanal | 3-Methylbutanal | (CH₃)₂CHCH₂CHO | 92.5[6] | -51[6] | 0.798[6] | N/A |

| 2,2-Dimethylpropanal | 2,2-Dimethylpropanal | (CH₃)₃CCHO | 75[7] | 6[7] | 0.793[7] | N/A |

Experimental Protocols

Synthesis of this compound via Ketonic Decarboxylation

This protocol describes the synthesis of this compound through the ketonic decarboxylation of propanoic acid, a common laboratory method.

Materials and Equipment:

-

Propanoic acid

-

Manganese(II) oxide (catalyst)

-

Tube furnace

-

Reaction tube (e.g., quartz)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Catalyst Packing: A reaction tube is packed with a manganese(II) oxide catalyst.

-

Setup: The reaction tube is placed inside a tube furnace, and a condenser and receiving flask are attached to the outlet.

-

Reaction: Propanoic acid is vaporized and passed over the heated catalyst in the tube furnace. The typical reaction temperature is maintained between 300-400°C.

-

Decarboxylation: The propanoic acid undergoes ketonic decarboxylation, forming this compound, carbon dioxide, and water. The chemical equation for this reaction is: 2 CH₃CH₂CO₂H → (CH₃CH₂)₂CO + CO₂ + H₂O

-

Collection: The vaporized products are passed through the condenser, and the liquid this compound is collected in the receiving flask.

-

Purification: The collected liquid is then purified by distillation to separate the this compound from any unreacted propanoic acid and byproducts.

Differentiation of Ketone Isomers using ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules and can be used to differentiate between the ketone isomers of C₅H₁₀O.

Sample Preparation:

-

Weigh 5-10 mg of the purified ketone sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Cap the NMR tube securely and ensure the exterior is clean.

¹H NMR Analysis:

-

This compound: Due to its symmetry, the ¹H NMR spectrum of this compound is simple, showing only two signals: a triplet and a quartet.

-

2-Pentanone: The spectrum of 2-pentanone is more complex, exhibiting four distinct signals corresponding to the four different proton environments.

-

3-Methyl-2-butanone: This isomer will also show a unique splitting pattern corresponding to its branched structure.

¹³C NMR Analysis:

-

Instrument Setup: Tune the NMR spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A typical spectral width for ¹³C NMR is 0 to 220 ppm.

-

Analysis: The number of signals and their chemical shifts provide key structural information.

-

This compound: The symmetry of the molecule results in only three signals in the ¹³C NMR spectrum. The carbonyl carbon appears at approximately 211.3 ppm.

-

2-Pentanone: Being unsymmetrical, 2-pentanone will show five distinct signals, with the carbonyl carbon at roughly 208.7 ppm.

-

3-Methyl-2-butanone: This isomer will also display a unique set of signals, with the carbonyl carbon resonating at approximately 212.6 ppm.

-

The distinct number of signals and the chemical shift of the carbonyl carbon are definitive identifiers for each ketone isomer.

Mandatory Visualizations

Structural Relationships of C₅H₁₀O Ketone Isomers

The following diagram illustrates the structural isomerism among the three ketones with the molecular formula C₅H₁₀O.

Caption: Relationship between the ketone isomers of C₅H₁₀O.

Experimental Workflow for Synthesis and Purification of this compound

This diagram outlines the key steps in the synthesis of this compound via ketonic decarboxylation, followed by purification.

Caption: Synthesis and purification workflow for this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Solved Ketonic decarboxylation of propanoic acid | Chegg.com [chegg.com]

An In-Depth Technical Guide to the Synthesis of 3-Pentanone from Propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-pentanone from propanoic acid, a crucial chemical transformation with applications in various scientific and industrial domains, including its role as a solvent and an intermediate in the synthesis of pharmaceuticals. The primary focus of this document is the catalytic ketonization of propanoic acid, a green and efficient method for this conversion.

Introduction

This compound, also known as diethyl ketone, is a symmetrical ketone that serves as a valuable solvent and a precursor in organic synthesis. The conversion of propanoic acid to this compound is achieved through a decarboxylative coupling reaction, commonly referred to as ketonization.[1][2] This process involves the reaction of two molecules of a carboxylic acid to form a ketone, with the elimination of one molecule of carbon dioxide and one molecule of water.[1][2] The overall reaction is as follows:

2 CH₃CH₂COOH → (CH₃CH₂)₂CO + CO₂ + H₂O

This guide will delve into the catalytic pathways, experimental protocols, and quantitative data associated with this synthesis, with a particular emphasis on heterogeneous catalysis using metal oxides.

Catalytic Pathways and Mechanisms

The ketonization of propanoic acid is predominantly carried out using heterogeneous catalysts, particularly metal oxides.[1][3] Amphoteric oxides such as ceria (CeO₂), zirconia (ZrO₂), and manganese dioxide (MnO₂) have demonstrated high activity and selectivity for this reaction.[3][4][5] The catalytic cycle is believed to involve the following key steps:

-

Adsorption of Propanoic Acid: Two molecules of propanoic acid adsorb onto the surface of the metal oxide catalyst.[4] The nature of this adsorption, whether monodentate or bidentate, can influence the reaction rate and is dependent on the catalyst composition.[4]

-

Formation of a β-keto acid intermediate: The adsorbed propanoic acid molecules react on the catalyst surface to form a β-keto acid intermediate.[6] This step is often considered the rate-determining step.

-

Decarboxylation: The unstable β-keto acid intermediate readily undergoes decarboxylation, releasing a molecule of carbon dioxide.[6]

-

Desorption of Products: The resulting this compound and water molecules desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The acid-base properties of the catalyst play a crucial role in the ketonization reaction.[4][7] A balance between medium-strength acid and base sites is thought to be optimal for facilitating the adsorption of the carboxylic acid, the formation of the enolate intermediate, and subsequent C-C coupling.[4][7]

Quantitative Data on Synthesis of this compound

The efficiency of the synthesis of this compound from propanoic acid is highly dependent on the catalyst, reaction temperature, and other process parameters. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Various Catalysts in the Ketonization of Propanoic Acid

| Catalyst | Temperature (°C) | Propanoic Acid Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |

| Ce₀.₁Zr₀.₉O₂ | 350 | >95 | ~98 | ~93 | [4] |

| MnO₂/γ-Al₂O₃ (10-13%) | 330-410 | High | High | Not specified | [8] |

| ZrO₂ | 350 | ~80 | >95 | ~76 | [9] |

| CeO₂ | 350 | ~60 | >90 | ~54 | [9] |

| 20%Zn-Cr/Al₂O₃ | 380 | 99 | 97 | 96 | [7] |

Table 2: Effect of Reaction Temperature on the Ketonization of Propanoic Acid over Ce₀.₁Zr₀.₉O₂ Catalyst

| Temperature (°C) | Propanoic Acid Conversion (%) | This compound Selectivity (%) |

| 270 | ~20 | >99 |

| 300 | ~50 | >99 |

| 325 | ~80 | ~99 |

| 350 | >95 | ~98 |

(Data synthesized from[4])

Experimental Protocols

This section provides a detailed methodology for the vapor-phase synthesis of this compound from propanoic acid in a fixed-bed reactor, a common setup for continuous production.

Catalyst Preparation (Ce₀.₁Zr₀.₉O₂ by Coprecipitation)

-

Precursor Solution: Prepare an aqueous solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O) with a Ce/Zr molar ratio of 10:90.[7]

-

Precipitation: Slowly add an aqueous solution of ammonium hydroxide to the precursor solution with vigorous stirring until the pH reaches 8.5.[7]

-

Aging and Washing: Age the resulting precipitate for a specified time (e.g., 1 hour), then wash it thoroughly with deionized water until the filtrate is neutral.

-

Drying and Calcination: Dry the precipitate in an oven at 120 °C for 12 hours, followed by calcination in air at 450 °C for 5 hours.[7]

Experimental Workflow for Vapor-Phase Ketonization

The following diagram illustrates a typical workflow for the synthesis of this compound in a fixed-bed reactor system.

Reaction Procedure

-

Reactor Loading: Pack a fixed-bed reactor (e.g., a quartz or stainless steel tube) with a known amount of the prepared catalyst, supported by quartz wool plugs.

-

System Purge: Purge the reactor system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Heating: Heat the reactor to the desired reaction temperature (e.g., 350 °C) under the inert gas flow.[4]

-

Reactant Feed: Introduce propanoic acid into a vaporizer using a high-performance liquid chromatography (HPLC) pump at a specific flow rate. The vaporized propanoic acid is then carried into the reactor by the inert gas.

-

Product Collection: The reactor effluent is passed through a condenser to liquefy the products (this compound, water) and any unreacted propanoic acid. The non-condensable gas (CO₂) is vented or collected for analysis.

-

Steady State: Allow the reaction to reach a steady state before collecting samples for analysis.

Product Analysis and Purification

-

Analysis: The composition of the liquid product is typically analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable column. The gaseous product can be analyzed by a gas chromatograph with a thermal conductivity detector (TCD).

-

Purification: The collected liquid product, which is a mixture of this compound, water, and unreacted propanoic acid, can be purified by the following steps:

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted propanoic acid.

-

Washing: Wash with brine (saturated NaCl solution) to remove residual water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Distillation: Perform fractional distillation to isolate pure this compound (boiling point: 102 °C).

-

Conclusion

The synthesis of this compound from propanoic acid via catalytic ketonization is a robust and efficient method. The use of heterogeneous metal oxide catalysts, particularly mixed oxides like Ce-Zr oxides, offers high conversion and selectivity under optimized reaction conditions. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and professionals to successfully implement and advance this important chemical transformation. Further research may focus on developing even more active and stable catalysts, as well as optimizing reactor design for large-scale industrial production.

References

- 1. Dataset on the ketonisation of pure propionic acid and its mixture with pyrolysis bio-oil over metal oxide catalysts into this compound a biofuel precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]

- 8. US3059031A - Process for preparing pentanone-3 - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Ketonic Decarboxylation for 3-Pentanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-pentanone via ketonic decarboxylation of propanoic acid. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction mechanisms, experimental protocols, and catalyst performance associated with this important chemical transformation. This compound is a valuable solvent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Introduction to Ketonic Decarboxylation

Ketonic decarboxylation is a chemical reaction that converts two equivalents of a carboxylic acid into a symmetrical ketone with the elimination of one equivalent of carbon dioxide and one equivalent of water.[1][2] In the case of this compound synthesis, two molecules of propanoic acid react to form one molecule of this compound. The overall reaction is as follows:

2 CH₃CH₂COOH → (CH₃CH₂)₂CO + CO₂ + H₂O

This reaction is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst.[2] A variety of metal oxides have been shown to be effective catalysts, with the choice of catalyst significantly influencing the reaction's efficiency and selectivity.[3][4][5]

Reaction Mechanism

The most widely accepted mechanism for the ketonic decarboxylation of carboxylic acids over metal oxide surfaces proceeds through the formation of a β-keto acid intermediate.[3][6][7] This pathway can be summarized in the following steps:

-

Adsorption: Two molecules of propanoic acid adsorb onto the catalyst surface.

-

Enolate Formation: A basic site on the catalyst abstracts an α-hydrogen from one of the adsorbed propanoic acid molecules, forming an enolate intermediate.

-

Nucleophilic Attack: The α-carbon of the enolate attacks the carbonyl carbon of the second adsorbed propanoic acid molecule.

-

β-Keto Acid Intermediate: This nucleophilic attack leads to the formation of a β-keto acid intermediate.

-

Decarboxylation: The β-keto acid intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to form this compound.

-

Desorption: The final products, this compound, CO₂, and water, desorb from the catalyst surface, regenerating the active sites.

Catalyst Systems

The performance of the ketonic decarboxylation reaction is highly dependent on the catalyst used. Metal oxides are the most common catalysts, with zirconia (ZrO₂), ceria (CeO₂), and manganese dioxide (MnO₂) showing high activity and selectivity for this transformation.

Zirconia (ZrO₂)

Zirconia is a highly effective and well-studied catalyst for the ketonic decarboxylation of carboxylic acids.[3][6] Both monoclinic and tetragonal phases of zirconia have been investigated, with the tetragonal phase generally exhibiting higher activity.[8] The catalytic activity is attributed to a balance of acid and base sites on the zirconia surface.[8]

Manganese Dioxide (MnO₂)

Manganese dioxide, often supported on materials like alumina (Al₂O₃), is another highly active catalyst for this reaction.[5] It offers a cost-effective alternative to other metal oxides and has demonstrated high conversion and selectivity for this compound synthesis.[5]

Ceria-Based Catalysts (CeO₂)

Ceria and ceria-based composite oxides, such as CeO₂-ZrO₂ and CeO₂-Mn₂O₃, are also efficient catalysts for the ketonic decarboxylation of propanoic acid.[9] The addition of a second metal oxide can enhance the catalyst's thermal stability and activity.

Quantitative Data on Catalyst Performance

The following tables summarize the quantitative data on the performance of various catalysts for the synthesis of this compound from propanoic acid.

Table 1: Performance of Zirconia-Based Catalysts

| Catalyst | Temperature (°C) | Propanoic Acid Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| m-ZrO₂ | 300-375 | < 18 | > 97.5 | - | [8] |

| t-ZrO₂ | 300-375 | < 18 | > 97.5 | - | [8] |

| Ce₀.₁Zr₀.₉O₂ | 270-350 | - | - | - | [8] |

Table 2: Performance of Manganese Dioxide Catalysts

| Catalyst | Temperature (°C) | Propanoic Acid Conversion (%) | This compound Selectivity (%) | Reference |

| MnO₂/γ-Al₂O₃ | 330-410 | > 95 | > 90 | [5] |

Table 3: Performance of Ceria-Based Catalysts

| Catalyst | Temperature (°C) | Propanoic Acid Conversion (%) | This compound Selectivity (%) | Reference |

| CeO₂-Mn₂O₃ | 300-425 | - | - | [9] |

| CeO₂/ZrO₂ | 355 | - | - | [8] |

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of this compound via ketonic decarboxylation using different catalyst systems.

Catalyst Preparation

5.1.1. Zirconia (ZrO₂) Catalyst (Solvothermal Method) [8]

-

Monoclinic ZrO₂ (m-ZrO₂): Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) is dissolved in deionized water. The resulting solution is placed in a Teflon-lined stainless-steel autoclave and heated at a specified temperature (e.g., 200 °C) for a designated time (e.g., 24 hours). The resulting precipitate is filtered, washed with deionized water and ethanol, and dried. The dried powder is then calcined in air at a high temperature (e.g., 600 °C) for several hours.

-

Tetragonal ZrO₂ (t-ZrO₂): The procedure is similar to the preparation of m-ZrO₂, but methanol is used as the solvent instead of water.[8]

5.1.2. Manganese Dioxide on Alumina (MnO₂/γ-Al₂O₃) Catalyst (Impregnation Method) [5]

-

A solution of a manganese precursor, such as manganese(II) nitrate or manganese(II) acetate, is prepared in deionized water.

-

γ-Alumina support pellets or powder are added to the manganese salt solution.

-

The mixture is agitated for a specific time (e.g., 4-7 hours) to ensure uniform impregnation.

-

The impregnated support is dried to remove the solvent.

-

The dried material is then calcined in air at a high temperature (e.g., 560-640 °C) for several hours to decompose the precursor and form the active MnO₂ phase.

5.1.3. Ceria-Zirconia (CeO₂-ZrO₂) Mixed Oxide Catalyst (Deposition-Precipitation Method) [4]

-

A solution of a cerium salt (e.g., cerium nitrate) is prepared in deionized water.

-

Zirconia powder is suspended in the cerium salt solution.

-

A precipitating agent (e.g., urea or ammonia solution) is slowly added to the suspension while stirring, causing the precipitation of cerium hydroxide onto the zirconia support.

-

The solid is filtered, washed thoroughly with deionized water, and dried.

-

The dried powder is calcined in air at a high temperature to form the CeO₂-ZrO₂ mixed oxide.

Experimental Workflow for Vapor-Phase Ketonic Decarboxylation

The following diagram illustrates a typical experimental workflow for the vapor-phase synthesis of this compound in a fixed-bed reactor.

Procedure:

-

Catalyst Loading: A known amount of the prepared catalyst is packed into a fixed-bed reactor, typically a quartz or stainless-steel tube. The catalyst bed is usually supported by quartz wool.

-

System Purge: The reactor system is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Catalyst Activation: The catalyst is often pre-treated in situ by heating it to a specific temperature under an inert gas flow for a certain period.

-

Reaction: The reactor is heated to the desired reaction temperature (e.g., 300-450 °C). Liquid propanoic acid is introduced into a vaporizer via a pump (e.g., an HPLC pump). The vaporized propanoic acid is then carried into the reactor by the inert gas stream.

-

Product Collection: The effluent from the reactor, containing this compound, unreacted propanoic acid, water, CO₂, and byproducts, is passed through a condenser and a cold trap to collect the liquid products.

-

Analysis: The collected liquid product is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of propanoic acid and the selectivity and yield of this compound.

Product Purification

The collected liquid product mixture typically contains this compound, unreacted propanoic acid, water, and minor byproducts. Purification can be achieved through the following steps:

-

Neutralization: The acidic propanoic acid can be neutralized by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: If necessary, the product can be extracted into a suitable organic solvent.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

-

Distillation: Fractional distillation is then employed to separate the this compound from the solvent and any remaining impurities, based on their different boiling points.

Logical Relationships in Catalyst Performance

The choice of catalyst and its properties are critical for optimizing the synthesis of this compound. The following diagram illustrates the relationship between catalyst characteristics and reaction outcomes.

Conclusion

The ketonic decarboxylation of propanoic acid is a viable and efficient method for the synthesis of this compound. The choice of catalyst, particularly metal oxides such as zirconia, manganese dioxide, and ceria-based materials, plays a crucial role in achieving high conversion and selectivity. Understanding the reaction mechanism and optimizing experimental parameters are key to maximizing the yield of the desired product. This guide provides a foundational understanding for researchers and professionals to further explore and develop this important chemical transformation for applications in the pharmaceutical and chemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 3. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic ketonization of palmitic acid over a series of transition metal oxides supported on zirconia oxide-based catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10963K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Carbonylation Route for 3-Pentanone Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 3-pentanone, a key intermediate in the production of various fine chemicals and pharmaceuticals, including Vitamin E and Oseltamivir (Tamiflu), is of significant industrial interest.[1] Carbonylation of ethylene presents a highly atom-economical and promising route to this symmetrical ketone. This technical guide provides a comprehensive overview of the core methodologies for producing this compound via ethylene carbonylation, with a focus on catalytic systems, reaction mechanisms, and detailed experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Introduction to Ethylene Carbonylation for this compound Production

The direct carbonylation of ethylene to this compound involves the reaction of ethylene with carbon monoxide and a hydrogen source. The overall reaction can be represented as:

2 C₂H₄ + CO + H₂ → (C₂H₅)₂CO

A critical challenge in this synthesis is controlling the selectivity towards this compound over competing side reactions, primarily hydroformylation to propanal and hydrogenation of ethylene to ethane.[2][3] The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction pathway towards the desired ketone. Recent advancements have focused on the development of highly selective catalysts that can efficiently mediate the C-C bond formation required for ketonization.

A key mechanistic feature of successful this compound synthesis is the formation of a propionyl intermediate, which is subsequently ethylated.[2] The hydrogen source for these steps can be supplied as gaseous H₂ or generated in situ, for example, through the water-gas shift (WGS) reaction.[1][4][5] The in-situ generation of hydrogen has been shown to create a "lean hydrogen circumstance" that suppresses the hydrogenation of the propionyl group to propanal and promotes its ethylation to this compound.[3][4]

Catalytic Systems and Performance Data

Several transition metal-based catalysts have been investigated for the carbonylation of ethylene to this compound. The most promising results have been obtained with rhodium, ruthenium, and cobalt-based systems.

Rhodium-Based Catalysts